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Compound of Interest

Compound Name: 5-Bromo-2-fluoro-3-nitropyridine

Cat. No.: B1519029

An In-Depth Technical Guide to the Reactivity and Stability of 5-Bromo-2-fluoro-3-
nitropyridine

Abstract

5-Bromo-2-fluoro-3-nitropyridine is a highly functionalized heterocyclic compound of
significant interest to researchers in medicinal chemistry and materials science. Its unique
arrangement of substituents—a bromine atom, a fluorine atom, and a nitro group on a pyridine
core—provides a versatile platform for complex molecular synthesis. The electron-deficient
nature of the pyridine ring, further activated by the potent electron-withdrawing nitro group,
imparts distinct reactivity profiles to the two halogen atoms. This guide offers a comprehensive
technical overview of the reactivity and stability of 5-Bromo-2-fluoro-3-nitropyridine,
providing field-proven insights for its strategic application in complex synthetic workflows.

Introduction and Molecular Profile

5-Bromo-2-fluoro-3-nitropyridine (CAS No. 886372-98-1) is a key building block in organic
synthesis.[1] Its utility stems from the orthogonal reactivity of its two halogen substituents,
which can be selectively addressed under different reaction conditions. The fluorine atom at the
C2 position and the bromine atom at the C5 position allow for sequential functionalization,
making it an invaluable scaffold for building molecular diversity.

Molecular Structure and Properties:
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Property Value

IUPAC Name 5-bromo-2-fluoro-3-nitropyridine

CAS Number 886372-98-1[1]

Molecular Formula CsH2BrFN20:2

Molecular Weight 220.98 g/mol [2]

SMILES O=--INVALID-LINK--C1=C(F)N=CC(Br)=C1

The pyridine nitrogen and the C3-nitro group strongly withdraw electron density from the
aromatic ring, rendering it highly electrophilic. This electronic feature is the primary determinant
of the compound's reactivity, particularly towards nucleophiles.

Reactivity and Synthetic Applications

The primary value of 5-Bromo-2-fluoro-3-nitropyridine lies in the differential reactivity of the
C-F and C-Br bonds. This allows for a two-stage functionalization strategy: a nucleophilic
aromatic substitution (SNAr) to displace the highly activated fluoride, followed by a transition-
metal-catalyzed cross-coupling reaction at the bromide position.

Nucleophilic Aromatic Substitution (SNATr)

Nucleophilic aromatic substitution is the hallmark reaction for this substrate. The reaction
proceeds via an addition-elimination mechanism, involving the formation of a resonance-
stabilized anionic intermediate known as a Meisenheimer complex.[3][4]

Regioselectivity: The C2 position is significantly more activated towards nucleophilic attack
than the C5 position. This is due to two key factors:

o Electronic Activation: The C2-fluoro group is positioned ortho to both the ring nitrogen and
the C3-nitro group. Both groups exert a strong electron-withdrawing effect, stabilizing the
negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at C2.[3]

[5]

» Leaving Group Ability: In SNAr reactions on electron-deficient rings, fluoride is an excellent
leaving group. The high electronegativity of fluorine polarizes the C-F bond, making the
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carbon atom highly electrophilic and accelerating the initial nucleophilic attack.[6][7]

Consequently, reactions with a wide range of nucleophiles (amines, alkoxides, thiols) will
overwhelmingly favor the displacement of the fluoride ion, leaving the bromide intact for
subsequent transformations.

Caption: General mechanism for SNAr on 5-Bromo-2-fluoro-3-nitropyridine.

Palladium-Catalyzed Cross-Coupling Reactions

After the SNAr reaction at the C2 position, the remaining C5-bromo substituent serves as a
handle for carbon-carbon or carbon-heteroatom bond formation via transition-metal catalysis.
The C-Br bond is significantly more reactive in standard palladium-catalyzed cross-coupling
reactions (like Suzuki-Miyaura and Sonogashira) than a C-F bond.

e Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the C5
position of the pyridine ring and various aryl or vinyl groups using a boronic acid or ester.[8]
[9] This is a robust method for constructing biaryl structures, which are prevalent in
pharmaceuticals.[10]

e Sonogashira Coupling: This reaction couples the C5-bromo position with a terminal alkyne,
providing access to alkynyl-pyridines.[11][12] These products are versatile intermediates that
can undergo further transformations.[13]

This orthogonal reactivity is summarized below:

Primary Reactive

Reaction Type - Leaving Group Typical Reagents
ite
Nucleophilic Aromatic Amines, Alkoxides,
o C2-F F- ,
Substitution (SNATr) Thiols
Suzuki-Miyaura Ar-B(OH)z, Pd
) C5-Br Br-
Coupling catalyst, Base

) ) Terminal Alkyne,
Sonogashira Coupling  C5-Br Br-
Pd/Cu catalyst, Base
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Stability Profile and Handling

Proper handling and storage are crucial to maintain the integrity of 5-Bromo-2-fluoro-3-
nitropyridine.

¢ Chemical Stability: The compound is generally stable under recommended storage
conditions (cool, dry, well-ventilated area).[14] However, due to its structure, certain
precautions are necessary:

o Acidic Conditions: Fluoropyridines can be susceptible to hydrolysis in acidic media, which
could lead to the formation of the corresponding hydroxypyridine.[15]

o Strong Bases/Nucleophiles: As discussed, the compound readily reacts with nucleophiles.
Storage away from strong bases is recommended to prevent unintended reactions.

o Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong
bases.[14]

e Thermal Stability: Nitroaromatic compounds can be thermally sensitive and may decompose
upon heating.[16] While specific data for this compound is not widely available, it is prudent
to handle it with care at elevated temperatures. Thermal analysis techniques like
Thermogravimetric Analysis (TGA) would be required to precisely determine its
decomposition temperature.[17][18]

o Safety and Handling:

o 5-Bromo-2-fluoro-3-nitropyridine and related structures are classified as irritants. They
may cause skin, eye, and respiratory irritation.[14][19]

o Standard personal protective equipment (PPE), including safety goggles, chemical-
resistant gloves, and a lab coat, should be worn at all times.

o All manipulations should be performed in a well-ventilated fume hood.

Experimental Protocols

The following protocols are representative examples of the key transformations discussed.
Researchers should perform their own optimization based on the specific nucleophile or
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coupling partner used.

Protocol 1: Nucleophilic Aromatic Substitution with an
Amine (e.g., Morpholine)

This protocol describes the selective displacement of the C2-fluoride.
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4 Reaction Setup h

in aprotic solvent (e.g., DMF, DMSO)

Add amine nucleophile (1.1 eq.)
and a non-nucleophilic base (e.g., DIPEA, 1.5 eq.)
Heat reaction mixture
(e.g., 80-100 °C)
4 Work-up &VPurification )

(Cool to RT, pour into water)
Extract with organic solvent
(e.g., Ethyl Acetate)
Wash organic layer with brine,
dry over Na2S0O4

Concentrate under reduced pressure

!

Purify by column chromatography

- J

C)issolve 5—bromo-2-ﬂuoro-3-nitropyridina

Characterize Product
(NMR, MS)

Click to download full resolution via product page

Caption: General workflow for an SNAr experiment.
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Step-by-Step Methodology:

To a stirred solution of 5-Bromo-2-fluoro-3-nitropyridine (1.0 eq.) in an anhydrous aprotic
solvent like DMF or DMSO (approx. 0.2 M concentration), add a non-nucleophilic base such
as N,N-Diisopropylethylamine (DIPEA) (1.5 eq.).

Add the desired amine nucleophile (e.g., morpholine) (1.1 eq.) dropwise at room
temperature.

Heat the reaction mixture to 80—-100 °C and monitor the reaction progress by TLC or LC-MS.
Upon completion, allow the mixture to cool to room temperature and pour it into ice-water.
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure.

Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-
amino-5-bromo-3-nitropyridine product.

Protocol 2: Suzuki-Miyaura Cross-Coupling of the SNAr
Product

This protocol describes the functionalization of the C5-bromide.

Step-by-Step Methodology:

In a reaction vessel, combine the 2-substituted-5-bromo-3-nitropyridine (from Protocol 1) (1.0
eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K2COs or Cs2COs (2.0-
3.0 eq.).

Add a solvent mixture, typically 1,4-dioxane/water or DME/water.
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

Add a palladium catalyst, such as Pd(PPhs)4 (0.05 eq.) or PdCIz(dppf) (0.05 eq.), under a
positive pressure of inert gas.
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o Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is
consumed, as monitored by TLC or LC-MS.

» Cool the reaction to room temperature and dilute with water and an organic solvent (e.g.,
ethyl acetate).

o Separate the layers and extract the aqueous phase with the organic solvent.

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate.

o Purify the crude product by column chromatography to afford the 5-aryl-2-substituted-3-
nitropyridine.[8]

Conclusion

5-Bromo-2-fluoro-3-nitropyridine is a powerful and versatile building block for modern
organic synthesis. Its well-defined and orthogonal reactivity allows for the selective and
sequential introduction of diverse functional groups. A thorough understanding of its reactivity—
dominated by nucleophilic aromatic substitution at the C2-fluoride and palladium-catalyzed
cross-coupling at the C5-bromide—is essential for its effective use. By leveraging this
predictable reactivity and adhering to proper handling and stability protocols, researchers can
efficiently construct complex molecular architectures for applications in drug discovery and
materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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nformation provided in this document is for Research Use Only (RUO) and is strictly not
ded for diagnostic or therapeutic procedures. While BenchChem strives to provide
rate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits

your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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